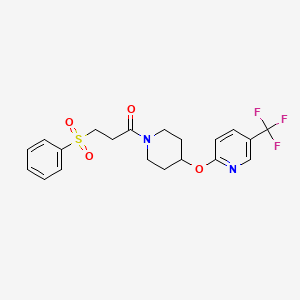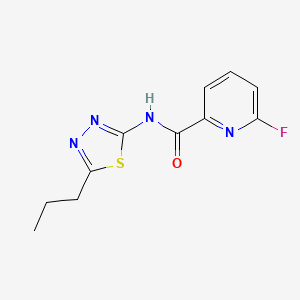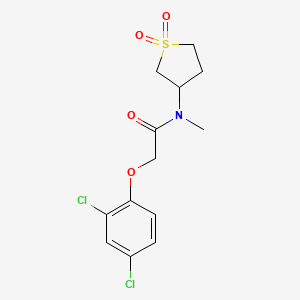
3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one is a multifaceted compound characterized by its distinct structure and notable chemical properties. This compound features a phenylsulfonyl group, a piperidine ring, and a trifluoromethyl-substituted pyridine moiety, which collectively bestow it with significant scientific interest.
Wissenschaftliche Forschungsanwendungen
3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one has a broad spectrum of applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex molecules, particularly in medicinal chemistry.
Biology: : Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: : Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of advanced materials and coatings, leveraging its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a sequence of well-defined organic reactions. The starting materials typically include a phenylsulfonyl chloride and a piperidine derivative. The piperidine can be functionalized with a trifluoromethyl pyridine group through nucleophilic substitution reactions. Subsequently, the intermediate is coupled with a suitable ketone derivative under controlled conditions to form the final product. The synthesis requires careful control of temperature, pH, and reaction time to optimize yields and purity.
Industrial Production Methods
Industrial-scale synthesis of this compound involves automated reactors and continuous flow processes to ensure scalability and consistency. The use of catalysis, solvent optimization, and process intensification techniques are common to improve efficiency and minimize environmental impact. Purification steps, such as crystallization and chromatography, are integral to obtaining high-purity final products suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: : Formation of sulfonic acids or sulfones.
Reduction: : Conversion to the corresponding sulfide or amine derivatives.
Substitution: : Functional group exchanges, particularly at the piperidine nitrogen or pyridine ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
The reaction products vary depending on the specific conditions:
Oxidation can yield sulfonic acid derivatives.
Reduction can produce sulfides or amines.
Substitution can lead to modified piperidine or pyridine derivatives.
Wirkmechanismus
The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl pyridine moiety contributes to strong binding affinity through hydrophobic interactions, while the piperidine ring may engage in hydrogen bonding and electrostatic interactions. These combined effects can modulate biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to other sulfonyl piperidine derivatives, 3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one stands out due to its trifluoromethyl-substituted pyridine, which enhances its chemical stability and bioactivity.
List of Similar Compounds
3-(Phenylsulfonyl)-1-piperidin-1-ylpropan-1-one
1-(4-(3-Phenylsulfonylpropyl)piperidin-1-yl)-5-(trifluoromethyl)pyridin-2-one
3-(Phenylsulfonyl)-1-(4-(methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one
These compounds share structural similarities but differ in functional groups and specific substituents, leading to varied chemical and biological properties.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c21-20(22,23)15-6-7-18(24-14-15)29-16-8-11-25(12-9-16)19(26)10-13-30(27,28)17-4-2-1-3-5-17/h1-7,14,16H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQWETYTYZLZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B2858658.png)
![4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2858660.png)


![3-phenyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2858666.png)
![3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2858667.png)
![4-(3-chlorophenyl)-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione](/img/structure/B2858668.png)
![2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858671.png)
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2858672.png)
![3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2858673.png)
![1-[(3-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide](/img/structure/B2858675.png)
![4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline](/img/structure/B2858676.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2858677.png)
